molecular formula H3O2P B1598625 (2H2)Phosphinic (2H)acid CAS No. 57583-56-9

(2H2)Phosphinic (2H)acid

Cat. No. B1598625
CAS RN: 57583-56-9
M. Wt: 69.015 g/mol
InChI Key: ACVYVLVWPXVTIT-DZCFLQKHSA-N
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Description

Phosphinic acid, also known as Hypophosphorous acid (HPA), is a phosphorus oxyacid and a powerful reducing agent with the molecular formula H3PO2 . It is a colorless low-melting compound, which is soluble in water, dioxane, and alcohols . The formula for this acid is generally written H3PO2, but a more descriptive presentation is HOP(O)H2, which highlights its monoprotic character .


Synthesis Analysis

Phosphinic acids can be synthesized through various methods. One of the most common methods is the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) . Another method involves a P-centered radical formation initiated by Et3B/O2, which provides phosphinic acid derivatives from hypophosphite salts or esters and alkenes at room temperature under neutral conditions .


Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure .


Chemical Reactions Analysis

Phosphinic acids are monoacidic, but replacement of a carboxylic group by a phosphinic one modulates down the pKa of the resulting compounds by one to three units . Moreover, owing to the Csp2 nature of carboxylic acids, their trigonal shape strongly differs from the tetrahedral geometry of phosphinic acids .


Physical And Chemical Properties Analysis

Phosphinic acid is a diprotic acid, which means it can donate two protons (H+) per molecule . It is slightly soluble in water and is highly polar due to its structure .

Scientific Research Applications

1. Versatile Tool in Medicinal Chemistry

(2H2)Phosphinic (2H)acid derivatives are known for their diverse biological activities and have been used extensively in developing new medicinal agents. These derivatives exhibit a wide range of pharmacological activities, making them vital in medicinal chemistry for treating various diseases, such as anti-inflammatory, anti-Alzheimer, antiparasitic, antihepatitis, antiproliferative, anti-influenza, anti-HIV, antimalarial, and antimicrobial agents (Abdou, O’Neill, Amigues, & Matziari, 2019).

2. Biochemical and Biological Applications

Phosphinic acid compounds, including (2H2)Phosphinic (2H)acid, have significant applications in biochemistry and biology. They act as modulators for various proteins, including proteinases, transferases, synthetases, ligases, and even receptors. Their unique properties have been employed in addressing biological problems, especially in conjunction with combinatorial chemistry approaches (Collinsová & Jiráček, 2000).

3. Coordination Properties and Stability

The acid-base properties and coordination ability of (2H2)Phosphinic (2H)acid derivatives towards various metal ions have been a subject of study. These properties are crucial in understanding the chemical behavior and potential applications of these compounds in areas like materials chemistry and nanotechnology (David, Procházková, Kotek, Kubíček, Hermann, & Lukeš, 2014).

4. Structural Motif in Medicinal Chemistry

The N C P (nitrogen-carbon-phosphorus) molecular fragment, characteristic of R-aminophosphonic and phosphinic acids, offers a broad spectrum of structural modifications leading to significant biological relevance. This feature is particularly exploited in the development of inhibitors for various enzymes, and in designing compounds for medical applications, such as combating osteoporosis and delivering chemotherapeutic agents (Mucha, Kafarski, & Berlicki, 2011).

5. Applications in Drug Synthesis

(2H2)Phosphinic (2H)acid is involved in the chemical transformation and synthesis of drugs. The versatility of phosphinic acids in asymmetric synthesis and their role in creating highly functionalized building blocks for drug synthesis highlight their importance in medicinal chemistry (Abdou & El-Saeed, 2019).

Safety And Hazards

Direct exposure to phosphonic acid may cause skin and eye irritation. If ingested or inhaled, it can harm the respiratory system and digestive tract . Therefore, it is essential to handle this chemical compound with adequate protection and care .

Future Directions

Phosphinic acids and their derivatives are underused functional groups for the development of bioactive compounds . They play key roles in many different areas of life science . Therefore, ongoing research is exploring their further potential uses .

properties

InChI

InChI=1S/H3O2P/c1-3-2/h3H2,(H,1,2)/i3D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYVLVWPXVTIT-DZCFLQKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[PH2]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OP(=O)([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206211
Record name (2H2)Phosphinic (2H)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.015 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H2)Phosphinic (2H)acid

CAS RN

57583-56-9
Record name Phosphinic-d2 acid-d
Source CAS Common Chemistry
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Record name (2H2)Phosphinic (2H)acid
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Record name (2H2)Phosphinic (2H)acid
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Record name (2H2)phosphinic (2H)acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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